4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide is a chemical compound known for its unique structure and reactivity It contains a benzene ring substituted with a 2,4-dichlorobenzamido group and a sulfonyl azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide typically involves the reaction of 4-(2,4-dichlorobenzamido)benzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to ensure the safe handling of the azide group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. Safety measures are crucial due to the potential explosiveness of azide compounds. Industrial production would likely involve continuous flow reactors to minimize the risks associated with handling large quantities of azides .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, influenced by the electron-withdrawing effects of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives
Scientific Research Applications
4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Chemical Biology: Utilized in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution to form new carbon-nitrogen bonds or be reduced to form amines. The electron-withdrawing effects of the 2,4-dichlorobenzamido group and the sulfonyl group influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorobenzamido)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an azide group.
4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl hydrazide: Similar structure but with a sulfonyl hydrazide group instead of an azide group.
Uniqueness
The combination of the 2,4-dichlorobenzamido group and the sulfonyl azide group makes this compound particularly interesting for further research .
Properties
CAS No. |
89564-87-4 |
---|---|
Molecular Formula |
C13H8Cl2N4O3S |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(4-azidosulfonylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H8Cl2N4O3S/c14-8-1-6-11(12(15)7-8)13(20)17-9-2-4-10(5-3-9)23(21,22)19-18-16/h1-7H,(H,17,20) |
InChI Key |
BZFLDKOXYVOATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.